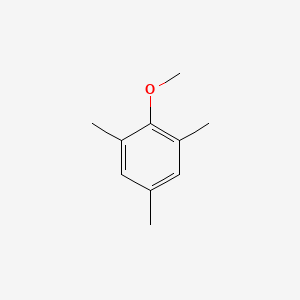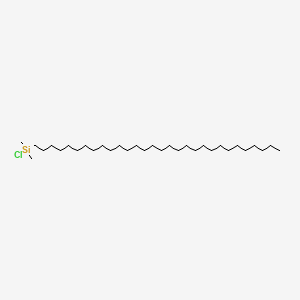
2,4,6-Trimethylanisole
描述
2,4,6-Trimethylanisole, also known as 2-methoxy-1,3,5-trimethylbenzene, is an organic compound with the molecular formula C10H14O. It is a derivative of anisole, characterized by the presence of three methyl groups at the 2, 4, and 6 positions on the benzene ring, and a methoxy group at the 1 position. This compound is known for its pleasant aroma and is often used in the fragrance industry .
作用机制
Chemical Properties
2,4,6-Trimethylanisole is a liquid at room temperature with a density of 0.953 . Its molecular weight is 150.22 .Safety Information
It has been classified with the signal word “Warning” and has hazard statements H302+H312+H332;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation and respiratory irritation .准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylanisole can be synthesized through several methods. One common approach involves the methylation of 2,4,6-trimethylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial Production Methods: In industrial settings, this compound is produced through the methylation of mesitylene (1,3,5-trimethylbenzene) followed by methoxylation. This process involves the use of methanol and a catalyst such as sulfuric acid or aluminum chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
化学反应分析
Types of Reactions: 2,4,6-Trimethylanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,4,6-Trimethylbenzoquinone.
Reduction: 2,4,6-Trimethylcyclohexanol.
Substitution: 2,4,6-Tribromoanisole, 2,4,6-Trinitroanisole.
科学研究应用
2,4,6-Trimethylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Employed in the fragrance industry due to its pleasant aroma and stability.
相似化合物的比较
2,4,5-Trimethylanisole: Similar structure but with a different substitution pattern.
2,4,6-Trimethylphenol: Lacks the methoxy group, leading to different chemical properties.
2,4,6-Trimethylbenzaldehyde: Contains an aldehyde group instead of a methoxy group.
Uniqueness: 2,4,6-Trimethylanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and stability make it valuable in the fragrance industry, while its reactivity allows for diverse applications in chemical synthesis .
属性
IUPAC Name |
2-methoxy-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVKEOMPDSKFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193266 | |
| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4028-66-4 | |
| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4,6-Trimethylanisole affect its reactivity in electrophilic aromatic substitution reactions?
A1: The three methyl groups in this compound exert significant steric hindrance, making electrophilic attack at the ortho and para positions highly unfavorable. Research by de la Mare and co-workers demonstrated this by investigating the chlorination of 2,4,6-Trichloro-3,5-dimethyl-1-R-benzenes, where R represents either a methyl or a methoxy group. These compounds, structurally similar to this compound, were found to be remarkably unreactive toward electrophilic chlorination. This lack of reactivity highlights the substantial steric hindrance imposed by the three methyl groups.
Q2: How does the methoxy group in this compound influence its rotational characteristics?
A2: Density Functional Theory (DFT) calculations performed on this compound revealed valuable insights into the rotational characteristics of the methoxy group. The study by Bagno et al. indicated that steric interactions between the methoxy methyl hydrogens and the ortho hydrogens on the aromatic ring create an energy barrier to the internal rotation of the methoxy group. This finding underscores the importance of steric factors in dictating the conformational preferences of this compound.
Q3: Can this compound participate in non-covalent interactions, and if so, what is the evidence?
A3: Yes, this compound can engage in non-covalent interactions, particularly π-π stacking interactions. This conclusion stems from the analysis of 13C NMR spin-lattice relaxation times and nuclear Overhauser effects measured for this compound in dilute cyclohexane solution . The observed relaxation data suggest the presence of intermolecular interactions, with π-π stacking being a significant contributor. This finding highlights the potential for this compound to interact with other aromatic molecules through non-covalent forces.
Q4: Has this compound been investigated in the context of adsorption processes, and if so, what were the key findings?
A4: Yes, this compound has been studied as part of multicomponent adsorption investigations. Leung et al. included this compound in a six-component mixture to explore adsorption behavior in zeolite Y. The research involved developing a force field for the compound to compute pure-component adsorption isotherms using Monte Carlo simulations. These isotherms were then incorporated into the Ideal Adsorbed Solution Theory (IAST) to predict multicomponent adsorption equilibria. This approach proved valuable for understanding the competitive adsorption behavior of this compound within a complex mixture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)
![2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1581849.png)









